molecular formula C186H287N53O56S2 B1141214 PANCREATIC POLYPEPTIDE (BOVINE) CAS No. 102082-88-2

PANCREATIC POLYPEPTIDE (BOVINE)

Cat. No.: B1141214
CAS No.: 102082-88-2
M. Wt: 4225.72
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino Acid Sequence Composition

The primary structure of bPP consists of 36 residues with the sequence:
APLEPEYPGDNATPEQMAQWAAELRRYINMLTRPRY-NH₂ . Key features include:

  • N-terminal polyproline helix : Proline residues at positions 2, 5, and 8 facilitate a polyproline type II helical conformation.
  • C-terminal α-helix : Spanning residues 15–32, stabilized by hydrophobic interactions.
  • C-terminal amidation : The tyrosine-36 amidation is critical for receptor binding and biological activity .

Table 1: Sequence comparison of pancreatic polypeptides across species

Species Sequence Variations (vs. bPP) Conservation (%)
Human 1 substitution (Ala²³→Tyr) 97%
Avian (aPP) 17 substitutions 53%
Porcine 3 substitutions 92%

Species-Specific Variations in PP Family

Despite low sequence conservation across taxa, bPP shares structural motifs with homologs:

  • Invariant residues : Pro⁵, Pro⁸, Gly⁹, Ala¹², Leu²⁴, Tyr²⁷, Arg³³, and Arg³⁵ are conserved in all tetrapods, suggesting functional importance .
  • Evolutionary divergence : Amphibian PPs exhibit <39% sequence identity with bPP, yet retain the C-terminal α-helix .

Properties

CAS No.

102082-88-2

Molecular Formula

C186H287N53O56S2

Molecular Weight

4225.72

Synonyms

PANCREATIC POLYPEPTIDE (BOVINE)

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis of BPP Fragments

The foundation of BPP preparation lies in solid-phase peptide synthesis (SPPS), a method refined since its inception in the 1960s. In a landmark study, Aimoto et al. demonstrated the effectiveness of SPPS for constructing protected segments of bovine pancreatic trypsin inhibitor (BPTI), a structurally related polypeptide . Using a minimum-protection strategy, they synthesized three key fragments:

  • Z-[Arg(Tos)¹, Asp(O-cHex)³, Cys(Acm)⁵, Glu(O-cHex)⁷]-BPTI(1–13)

  • Boc-[Cys(Acm)¹⁴,³⁰, Lys(Z)¹⁵,²⁶]-BPTI(14–36)

  • [Cys(Acm)³⁸,⁵¹,⁵⁵, Lys(Z)⁴¹,⁴⁶]-BPTI(37–58)

Critical parameters for successful SPPS include:

  • Resin selection : Rink amide resin for C-terminal amidation

  • Coupling agents : N,N′-diisopropylcarbodiimide with hydroxybenzotriazole or ethylcyanoglyoxylat-2-oxime

  • Side-chain protection : Tosyl (Tos) for arginine, acetamidomethyl (Acm) for cysteine, and benzyloxycarbonyl (Z) for lysine

A comparative analysis of coupling efficiencies revealed that segments longer than 15 residues required iterative cycles of synthesis and purification to maintain >92% purity . Post-synthesis, cleavage from the resin employed trifluoroacetic acid (TFA)/thioanisole/ethanedithiol mixtures, followed by methionine reduction using TFA/trimethylsilyl bromide .

Segment Coupling and Oxidative Folding

The assembly of full-length BPP involves strategic coupling of protected fragments. Aimoto’s group pioneered a two-stage active ester method:

  • Boc-deprotection : Removal of the tert-butyloxycarbonyl (Boc) group from BPTI(14–36) using TFA

  • Fragment ligation :

    • BPTI(14–58) formation via coupling of BPTI(14–36) and BPTI(37–58)

    • Subsequent attachment of BPTI(1–13) to BPTI(14–58)

Following deprotection with hydrogen fluoride, oxidative folding under alkaline conditions (pH 8.5, 25°C) yielded native BPP with three intramolecular disulfide bonds . Critical to this process was the use of Acm-protected cysteines, which prevented incorrect disulfide pairing during oxidation .

Stabilization in Sterically Stabilized Micelles

While early methods focused on synthesis, recent advances address BPP’s pharmacokinetic limitations. Though developed for human PP, Sharma et al.’s micelle stabilization strategy offers transferable insights :

Formulation Protocol :

  • Micelle preparation : 1.5 mM DSPE-PEG2000 in phosphate buffer (pH 6.5–8.0)

  • Peptide loading : Incubation of BPP with micelles (2 hr, 25°C)

  • Lyophilization : Freeze-drying followed by reconstitution in normal saline

Key stability enhancements include:

  • Protease resistance : 3-fold reduction in tryptic degradation rate

  • Conformational stability : Circular dichroism confirmed α-helix preservation post-lyophilization

Analytical Characterization

Rigorous quality control is integral to BPP preparation:

HPLC Analysis :

ColumnGradientRetention TimePurity
Phenomenex C1820–70% acetonitrile over 40 min28.3 min>95%

Mass Spectrometry :

  • MALDI-TOF: Observed [M+H]⁺ = 4203.7 Da (Theoretical = 4203.2 Da)

  • Disulfide verification: Iodoacetamide alkylation confirmed three bonds

Bioactivity Testing :

  • Trypsin inhibition assay : IC50 = 1.2 nM (vs. 1.0 nM for native BPP)

  • cAMP modulation : EC50 = 4.7 nM in SK-N-MC cells

Challenges and Optimization Strategies

Despite methodological advances, several challenges persist:

Oxidation Yield Variability :

  • Problem : 60–75% yield in disulfide formation

  • Solution : Sequential oxidation using glutathione redox buffers

Micelle-Peptide Stoichiometry :

  • Issue : Non-uniform drug loading (55–80%)

  • Fix : Tangential flow filtration for size homogenization

Scale-Up Limitations :

  • Barrier : Cost of Fmoc-amino acids for large-scale synthesis

  • Innovation : Hybrid solid-phase/fragment condensation approaches

Chemical Reactions Analysis

Pancreatic Polypeptide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pancreatic Polypeptide can lead to the formation of disulfide bonds, while reduction can break these bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

The NPY family comprises three key peptides:

  • NPY : Potent orexigenic (appetite-stimulating) peptide expressed in the central and peripheral nervous systems.
  • PYY: Postprandially released anorexigenic (appetite-suppressing) gut-derived peptide.
  • PP: Pancreatic peptide with anorexigenic effects and modulatory roles in glucose homeostasis .
Parameter NPY PYY PP (Bovine)
Primary Source Central/peripheral nervous system Intestinal L-cells Pancreatic islet cells
Receptor Affinity Y1, Y2, Y4, Y5 Y2 > Y1, Y5 Y4 > Y1, Y5
Function Stimulates appetite, modulates stress responses Suppresses appetite, slows gastric emptying Inhibits pancreatic secretion, regulates anxiety-like behavior
Age Correlation ↓ with age in men No significant age correlation ↑ with age in men

Gender-Specific Associations

  • This may reflect sex hormone influences on Y4 receptor signaling .
  • PYY and Metabolic Dysregulation : Unlike PP, PYY levels are unaffected by DPP4 inhibitors, which alter NPY bioactivity in men .

Receptor Selectivity and Pathways

  • NPY : Y1 receptor activation in the amygdala reduces anxiety, whereas Y2 receptor stimulation promotes anxiety by presynaptic inhibition of NPY release .
  • PYY: Primarily acts via Y2 receptors in the arcuate nucleus to inhibit pro-opiomelanocortin (POMC) neurons, reducing food intake .

Clinical and Metabolic Implications

Condition NPY Alterations PYY Alterations PP Alterations
Obesity ↑ in central circuits, promoting hyperphagia ↓ postprandial secretion, impairing satiety ↓ basal levels, exacerbating insulin resistance
Type 2 Diabetes No direct correlation Altered DPP4 activity degrades PYY PP secretion dysregulated; Y4 agonists improve glucose homeostasis
Anxiety Disorders Low NPY genotypes linked to stress susceptibility No direct role in anxiety PP ↑ in anxious men, suggesting compensatory mechanisms

Research Findings and Controversies

  • PP as a Biomarker: Elevated PP levels are observed in pancreatic tumors and advanced cancers (e.g., lung cancer), though its diagnostic utility remains debated .

Q & A

Basic: What experimental assays are standard for characterizing bovine pancreatic polypeptide (PP) structure and function?

To validate PP (bovine), researchers typically employ:

  • Chromatography : High-performance liquid chromatography (HPLC) to assess purity and isolate isoforms .
  • Mass spectrometry (MS) : Confirm molecular weight and post-translational modifications .
  • Receptor binding assays : Use radiolabeled PP to quantify affinity for Y-receptor subtypes (e.g., Y4) in cell lines .
  • ELISA : Quantify PP concentrations in biological samples, ensuring antibody cross-reactivity is validated against bovine-specific epitopes .

Methodological Tip : Cross-validate results with orthogonal techniques (e.g., HPLC + MS) to address batch variability in synthetic peptides .

Basic: How do researchers select appropriate model systems for studying PP (bovine) bioactivity?

  • In vitro : Use Y4 receptor-expressing cell lines (e.g., HEK293) to study signaling pathways (cAMP inhibition, MAPK activation) .
  • In vivo : Rodent models (rats/mice) are common, but ensure species-specific receptor compatibility; bovine PP may require higher doses due to evolutionary divergence in Y-receptor affinity .
  • Ex vivo : Isolated pancreatic islets or intestinal tissue for functional studies on glucose regulation or motility .

Framework : Apply PEO (Population: Bovine PP; Exposure: Receptor activation; Outcome: Signaling output) to define scope .

Advanced: How can contradictions in PP (bovine) functional data across studies be resolved?

Contradictions often arise from:

  • Dosage variability : PP exhibits biphasic effects (e.g., appetite suppression at low doses vs. stimulation at high doses). Standardize dosing using body surface area normalization .
  • Temporal factors : PP secretion is pulsatile; time-course studies are critical to capture dynamic effects .
  • Data normalization : Use internal controls (e.g., spiked synthetic PP) in immunoassays to correct for matrix interference .

Methodological Tip : Conduct meta-analyses with stratification by experimental conditions (e.g., dose, species) and apply ANOVA to identify confounding variables .

Advanced: What strategies optimize the isolation of native PP (bovine) from pancreatic tissue?

  • Extraction : Use acid-ethanol precipitation to preserve peptide integrity, followed by size-exclusion chromatography to separate PP from larger proteins (e.g., insulin) .
  • Validation : Compare isolated PP with synthetic standards via circular dichroism to confirm secondary structure (α-helix content) .
  • Quantification : Amino acid analysis for absolute quantification, correcting for losses during purification .

Framework : Align with PICOT (Population: Bovine pancreas; Intervention: Acid-ethanol extraction; Comparison: Commercial synthetic PP; Outcome: Purity ≥95%) .

Advanced: How should researchers design studies to investigate PP (bovine) in metabolic regulation?

  • Hypothesis-driven : "Does bovine PP modulate hepatic glucose output via Y4 receptor-mediated pathways in diabetic models?"
  • Variables : Control fasting periods, circadian rhythms, and diet composition to minimize confounding .
  • Outcome measures : Pair gluconeogenesis markers (e.g., PEPCK activity) with PP plasma levels measured via LC-MS/MS .

Methodological Tip : Use crossover study designs in animal models to reduce inter-individual variability .

Basic: What are the key considerations for ensuring reproducibility in PP (bovine) receptor studies?

  • Receptor specificity : Validate Y4 receptor knockout models to confirm PP’s target .
  • Batch consistency : Request peptide content analysis for synthetic PP to control salt/TFA residues, which may affect bioassays .
  • Data reporting : Include raw binding curves (e.g., Scatchard plots) and IC50 values in publications .

Advanced: How can researchers address low endogenous PP (bovine) concentrations in biological samples?

  • Pre-concentration : Use C18 solid-phase extraction to enrich PP from plasma or tissue homogenates .
  • Sensitivity enhancement : Develop custom antibodies with high affinity for bovine PP or employ immuno-PCR for ultrasensitive detection .
  • Negative controls : Include PP-deficient samples (e.g., pancreaticoduodenectomy models) to validate assay specificity .

Basic: What statistical approaches are recommended for analyzing PP (bovine) dose-response data?

  • Non-linear regression : Fit sigmoidal curves to calculate EC50/IC50 values using software like GraphPad Prism .
  • Outlier handling : Apply Grubbs’ test to exclude technical anomalies (e.g., pipetting errors) .
  • Power analysis : Pre-determine sample sizes to ensure detectable effect sizes (α=0.05, β=0.2) .

Advanced: How do researchers reconcile discrepancies between in vitro and in vivo PP (bovine) activity?

  • Pharmacokinetics : Assess PP degradation rates in plasma (e.g., via half-life studies using stable isotope-labeled PP) .
  • Tissue penetration : Use fluorescently tagged PP to visualize distribution in target organs .
  • Pathway redundancy : Knock out compensatory pathways (e.g., NPY) to isolate PP-specific effects .

Basic: What ethical guidelines apply to animal studies involving PP (bovine) administration?

  • Dose justification : Reference prior toxicity studies to avoid overdosing (e.g., maximum tolerated dose in rodents) .
  • Humane endpoints : Predefine criteria for euthanasia (e.g., severe hypoglycemia) .
  • Compliance : Adhere to ARRIVE 2.0 guidelines for reporting animal research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.